molecular formula C16H12ClNO4 B12913920 Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate CAS No. 109243-63-2

Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate

Cat. No.: B12913920
CAS No.: 109243-63-2
M. Wt: 317.72 g/mol
InChI Key: LXDOFZPFQJSURS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate include other benzoxazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable for certain applications, such as its potential use in anticancer therapies .

Properties

CAS No.

109243-63-2

Molecular Formula

C16H12ClNO4

Molecular Weight

317.72 g/mol

IUPAC Name

[1,3-benzoxazol-2-yl-(2-chlorophenyl)methyl] methyl carbonate

InChI

InChI=1S/C16H12ClNO4/c1-20-16(19)22-14(10-6-2-3-7-11(10)17)15-18-12-8-4-5-9-13(12)21-15/h2-9,14H,1H3

InChI Key

LXDOFZPFQJSURS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OC(C1=CC=CC=C1Cl)C2=NC3=CC=CC=C3O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.